Cas no 102-85-2 (Tributyl phosphite)

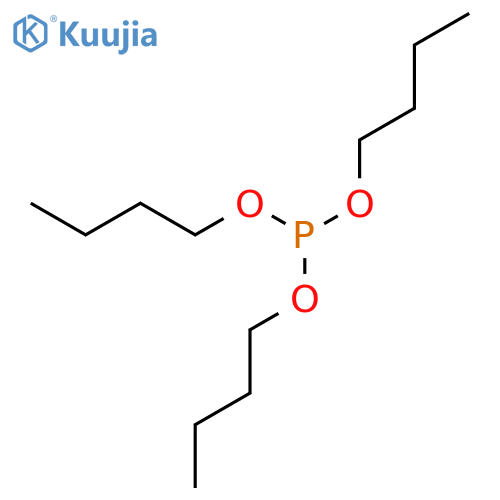

Tributyl phosphite structure

商品名:Tributyl phosphite

Tributyl phosphite 化学的及び物理的性質

名前と識別子

-

- Tributyl phosphite

- Tri-n-butyl phosphite

- Butyl phosphite

- EINECS 203-061-3

- phosphite de tributyle

- Phosphorous acid tri-n-butyl ester

- Phosphorous acid,tributyl ester

- Tributoxyphosphine

- jp304

- Syn-O-Ad P-312

- Tributylfosfit

- Tributyl phsophite

- Phosphorus derivative

- Phosphorous acid tributyl

- Phosphorous Acid Tributyl Ester

- Phosphorous acid, tributyl ester

- Tributyl phosphite,94%

- Phosphorus tributoxide (p(OBu)3)

- JP 304

- NCGC00357137-01

- InChI=1/C12H27O3P/c1-4-7-10-13-16(14-11-8-5-2)15-12-9-6-3/h4-12H2,1-3H

- WLN: 4OPO4 & O4

- Tox21_303877

- FT-0688220

- T0362

- DTXCID2030065

- BRN 1703866

- UNII-498030B4AD

- tri-n-butylphosphite

- AKOS015914156

- NSC-2675

- Tributylfosfit [Czech]

- 102-85-2

- Butyl phosphite ((C4H9O)3P)

- Q27259245

- MFCD00009437

- J-000821

- DTXSID7051474

- AI3-15022

- 4-01-00-01527 (Beilstein Handbook Reference)

- Tributyl phosphite, 90%, technical grade

- 498030B4AD

- ?TRIBUTYL PHOSPHITE

- NSC2675

- CAS-102-85-2

- NS00019862

- NSC 2675

- SCHEMBL223099

- 1-Butanol, 1,1',1''-phosphinidynetri-

- DB-353154

- 1Butanol, 1,1',1''phosphinidynetri (9CI)

- TBPi cpd

- tributylphosphite

- 1-Butanol, 1,1',1''-phosphinidynetri-(9CI)

- Trinbutyl phosphite

- 1Butanol, 1,1',1''phosphinidynetri

-

- MDL: MFCD00009437

- インチ: 1S/C12H27O3P/c1-4-7-10-13-16(14-11-8-5-2)15-12-9-6-3/h4-12H2,1-3H3

- InChIKey: XTTGYFREQJCEML-UHFFFAOYSA-N

- ほほえんだ: CCCCOP(OCCCC)OCCCC

- BRN: 1703866

計算された属性

- せいみつぶんしりょう: 250.17000

- どういたいしつりょう: 250.17

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 12

- 複雑さ: 110

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.8

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 27.7A^2

じっけんとくせい

- 色と性状: 無色液体

- 密度みつど: 0.9267

- ゆうかいてん: -80 °C

- ふってん: 268 ºC

- フラッシュポイント: 121 ºC

- 屈折率: 1.431

- すいようせい: Not miscible or difficult to mix in water.

- PSA: 41.28000

- LogP: 4.66340

- ようかいせい: 水に溶けず、ほとんどの有機溶媒に溶けます。

- かんど: Air & Moisture Sensitive

Tributyl phosphite セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Danger

- 危害声明: H312,H314

- 警告文: P280,P305+P351+P338,P310

- 危険物輸送番号:UN 3265 8/PG 3

- WGKドイツ:3

- 危険カテゴリコード: 21-34

- セキュリティの説明: S26-S36/37/39-S45

- RTECS番号:TH0875000

-

危険物標識:

- セキュリティ用語:S26;S37/39

- リスク用語:R21; R36/37/38

- TSCA:Yes

Tributyl phosphite 税関データ

- 税関コード:2920901900

- 税関データ:

中国税関コード:

2920901900概要:

2920901900亜リン酸エステル。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2920901900付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:30.0%

Tributyl phosphite 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1134047-25g |

Tributyl phosphite |

102-85-2 | 98% | 25g |

¥138.00 | 2023-11-22 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T0362-100ml |

Tributyl Phosphite |

102-85-2 | >93.0%(GC) | 100ml |

¥290.00 | 2024-04-18 | |

| TRC | T875055-50g |

Tributyl Phosphite |

102-85-2 | 50g |

$ 75.00 | 2023-04-16 | ||

| TRC | T875055-100g |

Tributyl Phosphite |

102-85-2 | 100g |

$ 115.00 | 2023-04-16 | ||

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L14307-100ml |

Tri-n-butyl phosphite, 94% |

102-85-2 | 94% | 100ml |

¥595.00 | 2023-02-09 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T107429-100ml |

Tributyl phosphite |

102-85-2 | 93% | 100ml |

¥308.90 | 2023-09-01 | |

| TRC | T875055-250g |

Tributyl Phosphite |

102-85-2 | 250g |

$ 236.00 | 2023-04-16 | ||

| abcr | AB179867-25 ml |

Tri-n-butyl phosphite, 93%; . |

102-85-2 | 93% | 25ml |

€42.40 | 2022-12-28 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-237256-25 ml |

Tributyl phosphite, |

102-85-2 | 25 ml |

¥286.00 | 2023-09-05 | ||

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T0362-25ML |

Tributyl Phosphite |

102-85-2 | >93.0%(GC) | 25ml |

¥130.00 | 2024-04-18 |

Tributyl phosphite 関連文献

-

1. Quasiphosphonium intermediates. Part II. Protonation of trialkyl phosphites and the mechanism of their dealkylation by hydrogen chlorideHarry R. Hudson,John C. Roberts J. Chem. Soc. Perkin Trans. 2 1974 1575

-

2. 462. Esters containing phosphorus. Part XIV. Some tert.-Butyl esters and their reactionsH. Goldwhite,B. C. Saunders J. Chem. Soc. 1957 2409

-

3. 335. Organophosphorus compounds of sulphur and selenium. Part XV. Reactions of organic thiosulphonates with trialkyl phosphites and dialkyl phosphitesJ. Michalski,T. Modro,J. Wieczorkowski J. Chem. Soc. 1960 1665

-

4. Factors in the formation of isomerically and optically pure alkyl halides. Part VI. The preparation of optically pure 2-halogenobutanesD. G. Goodwin,H. R. Hudson J. Chem. Soc. B 1968 1333

-

5. Chemistry of the Group 1B metals. Part 15. Some diphenylbis(pyrazolyl)borate complexes of silver, and the crystal and molecular structures of [Ag{P(C6H4Me-p)3}{BPh2(pz)2}](pz = pyrazolyl)Michael I. Bruce,John D. Walsh,Brian W. Skelton,Allan H. White J. Chem. Soc. Dalton Trans. 1981 956

102-85-2 (Tributyl phosphite) 関連製品

- 3028-88-4(Trioctyl Phosphite (mixture))

- 2929-86-4(Phosphorous acid,tris(decyl) ester)

- 2082-80-6(Phosphorous acid,trioctadecyl ester)

- 6095-42-7(Trihexyl phosphite)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:102-85-2)TRIBUTYL PHOSPHITE

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:102-85-2)Tributyl phosphite

清らかである:99%

はかる:1kg

価格 ($):377.0